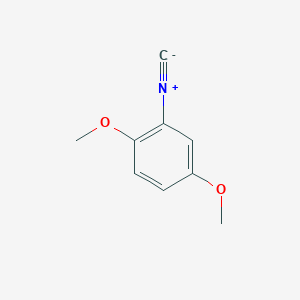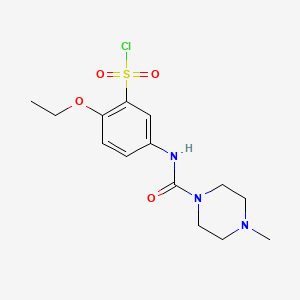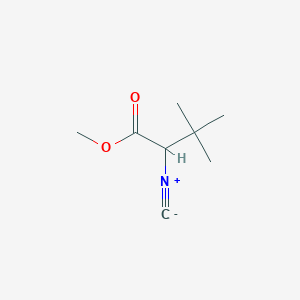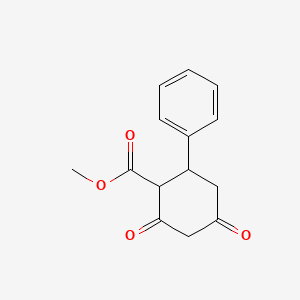
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Übersicht
Beschreibung
“Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate” is a chemical compound with the molecular formula C14H14O4 . It has a molecular weight of 246.26 g/mol . The IUPAC name for this compound is methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate” consists of a cyclohexane ring with two carbonyl groups at the 2,4-positions, a phenyl group at the 6-position, and a carboxylate group attached to the cyclohexane ring . The exact mass of the compound is 246.08920892 g/mol .Physical And Chemical Properties Analysis
“Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate” has several computed properties. It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has three rotatable bonds . The topological polar surface area is 60.4 Ų . The compound has a complexity of 355 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has delved into the synthesis and properties of various derivatives related to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate. For instance, Śladowska et al. (1990) explored the synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, a compound structurally similar to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate, by condensation with phenyl or cyclohexyl isocyanates (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Photolysis and Thermolysis Studies
Koch et al. (2014) conducted a study on ketene-ketene interconversion involving compounds similar to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate. They observed the effects of flash vacuum thermolysis and Ar-matrix isolation on related compounds, providing insights into their thermal and photolytic behavior (Koch, Blanch, & Wentrup, 2014).
Catalytic and Biological Activity
Eley et al. (2001) investigated a solvolytic C-C cleavage reaction of 6-acetoxycyclohexa-2,4-dienones, which bear structural resemblance to the compound . Their findings have implications for understanding the catalytic mechanisms of certain enzymes, potentially offering insights into the biological activities of similar compounds (Eley, Crowley, & Bugg, 2001).
Prototropy and Radical Scavenging Activity
In a study by Kaştaş et al. (2017), the prototropy and radical scavenging activities of Schiff bases structurally related to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate were examined. Their research contributes to understanding the potential therapeutic and industrial applications of these compounds (Kaştaş, Kaştaş, Güder, Gür, Muğlu, & Büyükgüngör, 2017).
Applications in Polymer Science
In the field of polymer science, Tong et al. (2014) investigated the thermal hazards associated with epoxy resins, including compounds structurally similar to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate. Their work provides valuable safety information for the handling and processing of these materials (Tong, Chen, Tsai, Cao, Chen, & Shu, 2014).
Eigenschaften
IUPAC Name |
methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLBHFNOOBPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383052 | |
| Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |
CAS RN |
80035-52-5 | |
| Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)
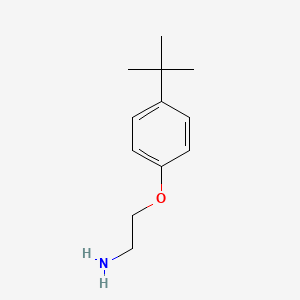
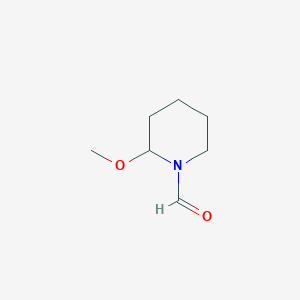
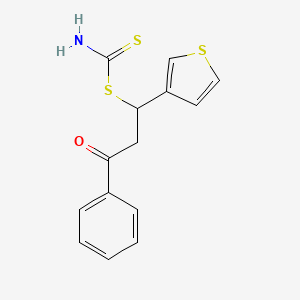
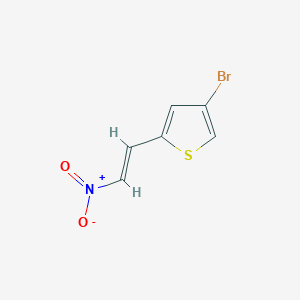
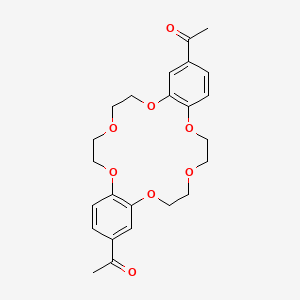
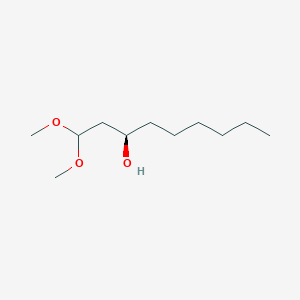
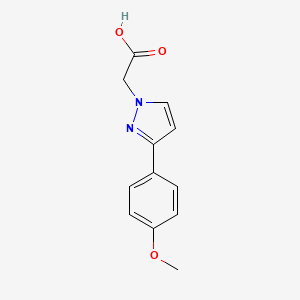
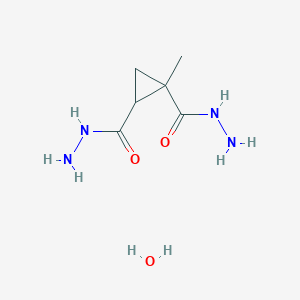
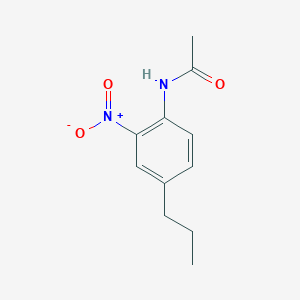
![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)
